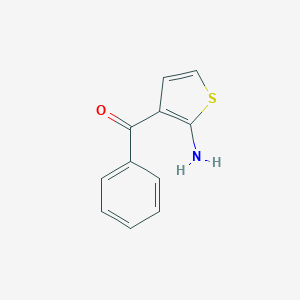

(2-amino-3-thienyl)(phenyl)methanone

概述

描述

(2-amino-3-thienyl)(phenyl)methanone is a chemical compound with the molecular formula C11H9NOS It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-3-thienyl)(phenyl)methanone typically involves the reaction of 2-aminothiophene with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

化学反应分析

Condensation Reactions

The amino group participates in condensation reactions with aldehydes or ketones to form Schiff bases or heterocyclic derivatives. For example:

- Reaction with 4-chlorobenzaldehyde under acidic conditions yields imine-linked derivatives, enhancing pharmacological potential .

- Condensation with thiocarbamoyl derivatives forms thiazolidinone analogs, as demonstrated in related aminothiophene systems .

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Acetic acid, reflux | Schiff base derivative | Anticancer research |

| Thiocarbamoyl chloride | DMF, 90°C | Thiazolidinone analog | Antimicrobial studies |

Nucleophilic Substitution

The amino group acts as a nucleophile, enabling substitutions at electrophilic centers:

- Acylation : Reacts with acyl chlorides (e.g., 4-chlorobenzoyl chloride ) to form N-acylated derivatives, modulating receptor-binding properties .

- Alkylation : Treatment with alkyl halides introduces alkyl chains, altering solubility and bioactivity .

Key Example :

Substitution with p-chlorobenzyl bromide under basic conditions produces a derivative showing enhanced adenosine A1 receptor modulation (73% Bmax shift vs. baseline) .

Cross-Coupling Reactions

The thiophene ring facilitates palladium-catalyzed couplings:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., 3,4-dichlorophenyl boronic acid) to introduce aryl groups at the 5-position of the thiophene .

- Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding structural diversity .

| Coupling Partner | Catalyst | Yield | Product Use |

|---|---|---|---|

| 3,4-Dichlorophenyl boronic acid | Pd(PPh₃)₄ | 96% | Antidepressant intermediates |

| 4-Methoxyphenyl iodide | Pd₂(dba)₃/Xantphos | 82% | Allosteric modulator development |

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitutions:

- Nitration : Introduces nitro groups at the 5-position, increasing polarity .

- Halogenation : Bromination with NBS produces 5-bromo derivatives for further functionalization.

Regioselectivity Data :

Substitution occurs preferentially at the 5-position due to electron-donating effects of the amino group.

Redox Reactions

- Oxidation : The thiophene ring oxidizes to sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA), altering electronic properties .

- Reduction : Catalytic hydrogenation saturates the thiophene ring, generating dihydrothiophene analogs with distinct bioactivity .

Complexation with Metal Ions

The amino and carbonyl groups coordinate transition metals:

- Copper(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .

- Zinc complexes are explored for catalytic applications in organic synthesis .

Structural Insights Influencing Reactivity

科学研究应用

Research indicates that (2-amino-3-thienyl)(phenyl)methanone and its derivatives exhibit various biological activities, primarily as potential allosteric modulators at the human A1 adenosine receptor (A1AR). These compounds are being investigated for their roles in enhancing or inhibiting receptor activity, which is crucial for developing therapeutics targeting pain, cardiovascular diseases, and neurological disorders.

Key Findings:

- Allosteric Modulation: The compound acts as a positive allosteric modulator (PAM) of A1AR, enhancing the receptor's response to agonists. Studies have shown that specific substitutions on the phenyl ring can significantly increase PAM activity, with some derivatives demonstrating enhanced binding affinity and functional activity compared to reference compounds .

- Structure-Activity Relationship (SAR): Variations in substituents on the thiophene and phenyl rings alter biological efficacy. For instance, introducing electron-withdrawing groups like fluorine or chlorine at specific positions has been linked to increased biological potency .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Study on A1AR Agonists: A recent investigation explored 5-arylethynyl aminothiophenes as A1AR PAMs. The study found that certain fluoro-substituted analogues exhibited significant enhancements in receptor activity, suggesting a promising avenue for drug development .

- Crystallography Studies: X-ray crystallography has been employed to elucidate the molecular structure of these compounds, revealing important insights into their conformational properties and potential interactions with biological targets .

Synthesis and Reactivity

The compound serves as a versatile building block in organic synthesis due to its unique structural features. Its reactivity allows for various chemical transformations, making it valuable in producing agrochemicals, dyes, and pharmaceuticals.

Synthesis Methods:

- Several synthetic routes have been developed for this compound, including condensation reactions that yield high purity products suitable for further functionalization .

Use in Agrochemicals

Derivatives of this compound are explored for their potential applications in developing pesticides due to their biological activity against certain pests. The structural diversity offered by this compound allows chemists to tailor properties for specific agricultural needs .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2-amino-3-thienyl)(4-chlorophenyl)methanone | Contains a chlorine substituent on phenyl | Enhanced reactivity due to electronegative chlorine |

| (2-amino-3-thienyl)(2-methylphenyl)methanone | Methyl substituent on phenyl | Potentially altered biological activity |

| (2-amino-5-nitrophenyl)phenylmethanone | Nitro group instead of thiophene | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents can impact both chemical reactivity and biological activity.

作用机制

The mechanism of action of (2-amino-3-thienyl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

(3-Aminophenyl)(phenyl)methanone: A similar compound with a different position of the amino group.

(2-Amino-5-phenylthiophen-3-yl)(phenyl)methanone: A derivative with an additional phenyl group.

Uniqueness

(2-amino-3-thienyl)(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its heterocyclic nature and the presence of both sulfur and nitrogen atoms make it a versatile compound for various applications .

生物活性

(2-amino-3-thienyl)(phenyl)methanone, a compound characterized by a thiophene ring, an amino group, and a phenyl group attached to a carbonyl, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that this compound and its derivatives exhibit various biological activities through multiple mechanisms:

- Allosteric Modulation : The compound acts as an allosteric modulator at certain receptors, enhancing or inhibiting their activity. This mechanism is crucial for understanding its potential therapeutic uses in various diseases .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often influenced by the specific substituents on the phenyl ring .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Exhibits activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, it has shown effectiveness against E. coli and C. albicans with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Potential Anti-inflammatory Effects : Some studies suggest that this compound may inhibit superoxide production in human neutrophils, indicating potential anti-inflammatory properties.

- Pharmacological Applications : The compound is being investigated for its potential use in treating chronic pain through modulation of purinergic receptors, particularly the adenosine A1 receptor .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy :

- Allosteric Modulation Studies :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2-amino-3-thienyl)(4-chlorophenyl)methanone | Contains a chlorine substituent | Enhanced reactivity due to electronegative chlorine |

| (2-amino-3-thienyl)(2-methylphenyl)methanone | Methyl substituent on the phenyl group | Potentially altered biological activity |

| (2-amino-5-nitrophenyl)phenylmethanone | Nitro group instead of thiophene | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.

属性

IUPAC Name |

(2-aminothiophen-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIMIQNIBMDZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349395 | |

| Record name | (2-Aminothiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21582-44-5 | |

| Record name | (2-Aminothiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。